

Dodecamethylene dibromide physical and chemical properties.

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Compound of Interest

Compound Name: *1,12-Dibromododecane*

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An In-depth Technical Guide to Dodecamethylene Dibromide: Physical and Chemical Properties

Introduction

Dodecamethylene dibromide, also known as **1,12-dibromododecane**, is a linear bifunctional alkyl halide with the chemical formula $C_{12}H_{24}Br_2$.^[1] Its structure consists of a twelve-carbon aliphatic chain with bromine atoms attached to the terminal carbons.^[1] This symmetrical molecule is a versatile building block in organic synthesis, serving as a precursor for a wide range of more complex molecules and polymers.^{[2][3]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and relevant spectral data for researchers, scientists, and professionals in drug development.

Physical Properties

Dodecamethylene dibromide is typically an off-white to pale brown crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature.^{[1][4]} It is characterized by its low volatility and insolubility in water, but it exhibits good solubility in various organic solvents.^{[1][2]}

Tabulated Physical Data

The key physical properties of dodecamethylene dibromide are summarized in the table below for easy reference.

Property	Value	Units
Molecular Formula	$C_{12}H_{24}Br_2$	-
Molecular Weight	328.13	g/mol
Appearance	Off-white to pale brown crystalline solid / Colorless to pale yellow liquid	-
Melting Point	37 - 42	°C
Boiling Point	215	°C at 15 mmHg
	362.8	°C at 760 mmHg
Density	~1.3	g/cm ³
Flash Point	>113	°C
Solubility in Water	Insoluble	-
Solubility in Organic Solvents	Soluble in hot methanol, ethanol, ether, hexane, toluene, and chloroform.	-
Vapor Pressure	0.0 ± 0.7	mmHg at 25°C

Note: Some values are reported as ranges as they can vary depending on the purity of the substance and the measurement conditions.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Chemical Properties and Reactivity

Dodecamethylene dibromide is a stable compound under standard conditions but is combustible and incompatible with strong oxidizing agents.[\[4\]](#)[\[5\]](#) Its chemical reactivity is primarily defined by the two terminal bromine atoms, which are good leaving groups in nucleophilic substitution reactions.[\[3\]](#) This bifunctionality allows it to be used in polymerization reactions and for the synthesis of macrocyclic compounds.[\[3\]](#)

Key aspects of its reactivity include:

- Nucleophilic Substitution: The carbon-bromine bonds are susceptible to attack by a wide range of nucleophiles, enabling the introduction of various functional groups.[3]
- Formation of Organometallic Reagents: It can react with metals such as magnesium or lithium to form Grignard or organolithium reagents, which are invaluable for carbon-carbon bond formation.[3]
- Polymer Synthesis: Its ability to react at both ends makes it a useful monomer for step-growth polymerization, leading to the formation of ionenes and other polymers.[5]

Experimental Protocols

Synthesis of Dodecamethylene Dibromide from 1,12-Dodecanediol

A common method for the preparation of dodecamethylene dibromide is through the bromination of 1,12-dodecanediol.[9]

Materials:

- 1,12-dodecanediol (0.1 mol)
- Sodium bromide (26 g, 0.25 mol)
- Concentrated sulfuric acid (50 mL)
- Water
- Saturated sodium bicarbonate solution
- Anhydrous calcium chloride
- 250 mL three-neck flask
- Reflux condenser
- Separatory funnel

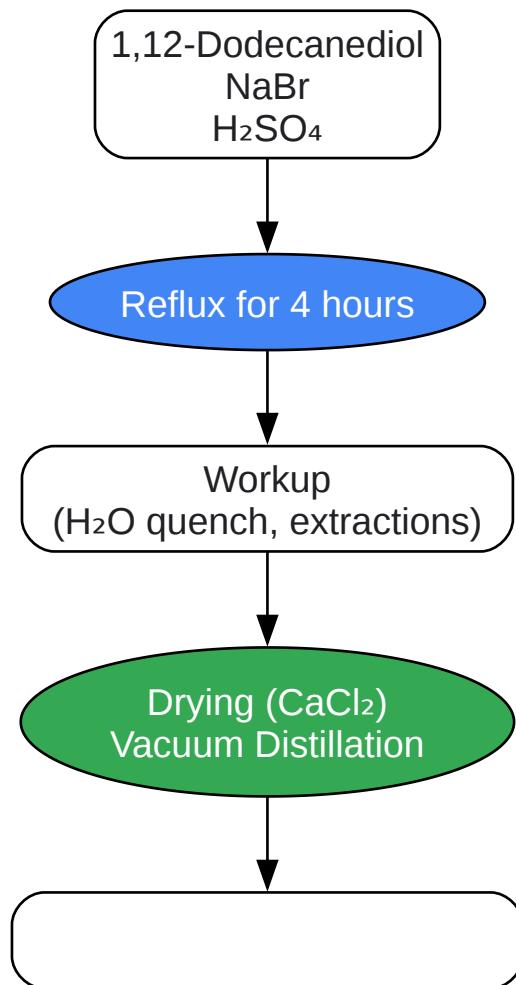
- Distillation apparatus

Procedure:

- In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and allow the mixture to cool to room temperature.
- To the cooled acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol) with stirring.
- Heat the mixture to reflux and maintain it for 4 hours.
- After reflux, cool the reaction mixture to room temperature and add 100 mL of water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally with water again.
- Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.
- Purify the crude product by vacuum distillation to obtain dodecamethylene dibromide as a colorless liquid.[9]

Mandatory Visualization

The synthesis of dodecamethylene dibromide from 1,12-dodecanediol can be visualized as a straightforward chemical workflow.



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Caption: Workflow for the synthesis of dodecamethylene dibromide.

Spectral Data

The structural identification and purity assessment of dodecamethylene dibromide are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a triplet corresponding to the two -CH₂-Br groups and a series of multiplets for the central methylene (-CH₂-) groups of the long alkyl chain.

- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms attached to the bromine atoms and for the different methylene carbons in the chain.

Infrared (IR) Spectroscopy

The IR spectrum of dodecamethylene dibromide would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methylene groups. A key feature would be the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms (^{79}Br and ^{81}Br). Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the alkyl chain.

Note: Detailed spectral data for dodecamethylene dibromide can be found in various chemical databases such as the NIST Chemistry WebBook and PubChem.[\[10\]](#)[\[11\]](#)

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